Sorafenib - 100012-18-8

Sorafenib

Catalog Number: EVT-255126
CAS Number: 100012-18-8
Molecular Formula: C21H16ClF3N4O3
Molecular Weight: 464.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.
Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal.
Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.

Sorafenib N-oxide

  • Compound Description: Sorafenib N-oxide is the major active metabolite of sorafenib. [ [] ] It is formed by oxidation of the nitrogen atom in the pyridyl ring of sorafenib.
  • Relevance: Sorafenib N-oxide exhibits similar pharmacological activities to sorafenib, including inhibition of multiple tyrosine kinases involved in tumor growth and angiogenesis. The combined exposure of sorafenib and its active metabolite is considered when evaluating the effectiveness of sorafenib therapy. [ [] ]

Hymecromone

  • Compound Description: Hymecromone is a dietary supplement with antitumor activity at high doses (450–3000 mg/day). [ [] ] Its mechanism of action involves inhibiting hyaluronic acid synthesis, a substance that promotes tumor growth and metastasis.
  • Relevance: While structurally unrelated to sorafenib, hymecromone has been studied in combination with it for potential synergistic effects against renal cell carcinoma. [ [] ] The combination showed synergistic inhibition of tumor cell proliferation, motility, invasion, and angiogenesis, as well as increased apoptosis compared to either drug alone. [ [] ]

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor that targets Src family kinases and BCR-ABL. [ [] ]
  • Relevance: Dasatinib was investigated in combination with sorafenib to overcome acquired sorafenib resistance in lung adenocarcinoma xenografts. [ [] ] Although synergistic in vitro, the combination therapy did not demonstrate improved in vivo antitumor effects compared to sorafenib alone. [ [] ]

Irinotecan

  • Compound Description: Irinotecan is a topoisomerase I inhibitor used in chemotherapy regimens. [ [] ]
  • Relevance: Sequential treatment with sorafenib followed by irinotecan showed a synergistic effect on inducing apoptosis in hepatocellular carcinoma cells (HepG2) in vitro and in vivo compared to either drug alone. [ [] ] The enhanced apoptosis was attributed to sorafenib-induced cell cycle arrest and downregulation of p53, sensitizing the cells to irinotecan. [ [] ]

Oxaliplatin

  • Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that forms DNA adducts, inhibiting DNA replication and transcription. [ [] ]
  • Relevance: Unlike the synergistic effect observed with sorafenib and irinotecan, sequential treatment with sorafenib and oxaliplatin showed only an additive effect on apoptosis induction in HepG2 cells. [ [] ]

KU-55933

  • Compound Description: KU-55933 is a specific inhibitor of the ATM (ataxia telangiectasia mutated) kinase. [ [] ] Inhibition of ATM can lead to the disruption of DNA damage repair mechanisms, increasing the sensitivity of tumor cells to chemotherapy and radiotherapy.
  • Relevance: The combination of KU-55933 and sorafenib displayed a synergistic antitumor effect in vitro against hepatocellular carcinoma cell lines. [ [] ] This combination enhanced the inhibitory effect of sorafenib on cell proliferation, migration, and epithelial-to-mesenchymal transition (EMT). Additionally, it promoted apoptosis via the Akt signaling pathway and induced autophagy. [ [] ]

Pixantrone

  • Compound Description: Pixantrone is an antineoplastic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. [ [] ]
  • Relevance: Identified as a potential HOIL-1 inhibitor, pixantrone demonstrated synergistic effects with sorafenib in HCC treatment. [ [] ] It disrupts the HOIL-1/Numb interaction, leading to the inhibition of Notch1 signaling, which plays a role in sorafenib resistance and cancer stem cell properties. [ [] ]

Gemcitabine

  • Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that inhibits DNA synthesis. [ [] ]
  • Relevance: Sorafenib, in combination with gemcitabine, exhibited synergistic antitumor activity in EGFR-TKI-resistant A549 and H1666 lung cancer cells, but antagonistic activity in H1975 cells. [ [] ] The synergy was attributed to sorafenib's inhibition of the RAF/MEK/ERK pathway, which is activated by gemcitabine. [ [] ]
Source and Classification

Sorafenib is classified as an anti-cancer medication and belongs to the class of drugs known as kinase inhibitors. It specifically targets vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, and Raf kinases, which are critical in cancer cell proliferation and survival. Sorafenib is derived from the chemical structure of 4-chloro-3-trifluoromethylphenyl, combined with a pyridine derivative, resulting in its unique pharmacological profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of sorafenib has been approached through several methods, each aiming to improve yield, purity, and efficiency. Two notable processes are highlighted below:

  1. Process Using 2-Picolinic Acid:
    • In this method, 2-picolinic acid is reacted with thionyl chloride to form an acid chloride intermediate. This intermediate is subsequently reacted with an alcohol to yield the corresponding ester, which is then treated with methylamine to produce the amide derivative. The final step involves reacting this amide with 4-chloro-3-trifluoromethylphenylisocyanate to yield sorafenib. This method can achieve yields exceeding 80% with high purity (>99%) .
  2. Improved Synthesis:
    • An alternative method simplifies the process by eliminating nitrogen protection and reducing reaction times through solvent optimization. This approach utilizes solvents like dimethylformamide or dimethyl sulfoxide at controlled temperatures (20-30 °C) to enhance reaction rates and yields . For example, a reaction involving 4-chloro-3-trifluoromethylphenylisocyanate can produce sorafenib in over 80% yield without requiring chromatographic purification of intermediates .
Molecular Structure Analysis

Structure and Data

The molecular formula of sorafenib is C_21H_16ClF_3N_4O_3, with a molecular weight of approximately 464.83 g/mol. Its structure features a complex arrangement that includes:

  • A pyridine ring
  • A phenyl ring substituted with chlorine and trifluoromethyl groups
  • An amide linkage connecting these moieties

The three-dimensional conformation of sorafenib allows it to effectively bind to its target kinases, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Sorafenib's synthesis involves multiple chemical reactions:

  1. Formation of Acid Chloride:
    • Reaction of 2-picolinic acid with thionyl chloride results in the formation of an acid chloride.
  2. Esterification:
    • The acid chloride undergoes reaction with an alcohol to form an ester derivative.
  3. Amidation:
    • The ester is treated with methylamine to yield the corresponding amide.
  4. Final Coupling Reaction:
    • The amide is reacted with 4-chloro-3-trifluoromethylphenylisocyanate to produce sorafenib.

These reactions require careful control of conditions such as temperature and solvent choice to optimize yield and purity .

Mechanism of Action

Process and Data

Sorafenib exerts its anti-cancer effects through multiple mechanisms:

  • Inhibition of Kinases: It inhibits receptor tyrosine kinases associated with angiogenesis (vascular endothelial growth factor receptor) and tumor cell proliferation (Raf kinases). By blocking these pathways, sorafenib effectively reduces tumor growth and metastasis.
  • Induction of Apoptosis: Sorafenib promotes apoptosis in cancer cells by disrupting signaling pathways that would otherwise support cell survival.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Sorafenib has a reported melting point range between 199 °C and 211 °C .
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Sorafenib remains stable under standard laboratory conditions but should be protected from light and moisture for extended storage.

These properties are critical for its formulation into pharmaceutical products for clinical use.

Applications

Scientific Uses

Sorafenib is primarily utilized in oncology for treating:

  • Renal Cell Carcinoma: It is indicated for advanced cases where other treatments have failed.
  • Hepatocellular Carcinoma: Approved for patients who are not candidates for surgical intervention.

Additionally, ongoing research explores its efficacy against other malignancies, including thyroid cancer and certain types of leukemia. Sorafenib's role as a research tool also extends into studies investigating resistance mechanisms in cancer therapy .

Properties

CAS Number

100012-18-8

Product Name

Sorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)

InChI Key

MLDQJTXFUGDVEO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Solubility

Insoluble
In water, 3.59X10-2 mg/L at 25 °C (est)
1.71e-03 g/L

Synonyms

Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin Pentachloride; [(SP-4-1)-[4,4',4'',4'''-(21H,23H-                              porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[1-methylpyridiniumato]]                              (2-)]-Manganese(5+

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.